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Introduction

Zalunfiban, also known as RUC-4, is an investigational, next-generation glycoprotein lib/llla
(GPIIb/llla) inhibitor designed for rapid, pre-hospital administration in patients with ST-elevation
myocardial infarction (STEMI).[1][2] As a potent antiplatelet agent, it aims to inhibit thrombus
formation and facilitate early reperfusion of the infarct-related artery before the patient
undergoes primary percutaneous coronary intervention (pPCI).[1][3] Administered as a single
subcutaneous injection, Zalunfiban reaches its maximal effect within 15 minutes, with a half-life
of approximately one to two hours, offering a promising therapeutic window for early
intervention at the first point of medical contact.[4]

These application notes provide a comprehensive overview of Zalunfiban's use in STEMI
research, summarizing key clinical trial data and detailing experimental protocols for its

investigation.

Mechanism of Action

A STEMI occurs when a coronary artery is occluded, typically by a thrombus forming at the site
of a ruptured atherosclerotic plaque. This exposes collagen and other prothrombotic factors,
leading to platelet activation and aggregation. The final common pathway for platelet
aggregation is the activation of the GPIIb/llla receptor, which binds fibrinogen, linking platelets

together to form a thrombus.
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Zalunfiban is a small-molecule inhibitor that specifically targets and blocks the platelet
GPIiIb/llla receptor. By doing so, it prevents fibrinogen from binding to the receptor, thereby
inhibiting platelet aggregation regardless of the initial activation stimulus (e.g., thrombin, ADP,
thromboxane A2). This rapid and potent antiplatelet effect is intended to halt the growth of the
occlusive thrombus, potentially leading to earlier restoration of blood flow, reduction in infarct
size, and improved clinical outcomes.
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Caption: Mechanism of action of Zalunfiban in preventing thrombus formation.

Quantitative Data from Clinical Trials

The following tables summarize key data from the Phase lla (CEL-02) and Phase llI
(CELEBRATE) clinical trials.

Table 1: Pharmacodynamic and Pharmacokinetic Profile
(Phase lla - CEL-02 Study)
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Parameter

0.075 mglkg

0.090 mglkg

0.110 mgl/kg

Primary PD Endpoint
Met at 15 min(=77%
inhibition of iso-TRAP

assay)

3 of 8 patients

7 of 8 patients

7 of 8 patients

Mean Platelet

Inhibition at 15 min

77.5%

87.5%

91.7%

Time to 50% Inhibition

Reversal (minutes)

89.1

104.2

112.4

Source: Data from the CEL-02 Phase lla study.

Table 2: Primary Efficacy and Safety Outcomes (Phase llI

- CEL EBRATE Trial)

Outcome (at 30
days)

Zalunfiban (Pooled
Doses)

Placebo

Odds Ratio (OR) /
p-value

Primary Efficacy
Endpoint(Hierarchical
composite of clinical

events)

OR: 0.79 (95% ClI:
0.65-0.98)p = 0.028

Absence of Major
Adverse Clinical

Events

13.3%

9.8%

Absolute Risk
Reduction: 3.5%

Acute Stent

Thrombosis

0.2%

1.1%

Primary Safety
Endpoint(Severe/Life-
Threatening Bleeding
- GUSTO)

1.2%

0.8%

p=0.40

Mild to Moderate
Bleeding

Increased
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Source: Data from the CELEBRATE Phase lll trial.

Experimental Protocols

Detailed methodologies for the key clinical trials are provided below.

Protocol 1: Phase Ill, Randomized, Placebo-Controlled
Trial (CELEBRATE)

o Objective: To assess the efficacy and safety of a single subcutaneous injection of Zalunfiban
administered at first medical contact in patients with suspected STEMI.

o Study Design: An international, multicenter, randomized, double-blind, placebo-controlled
trial.

» Patient Population: 2,467 patients with suspected STEMI presenting within four hours of
symptom onset.

o Key Inclusion Criteria: Persistent ischemic chest pain (>10 minutes) and new =2 mm ST-
segment elevation in two adjacent ECG leads.

o Key Exclusion Criteria: Requirement for CPR for out-of-hospital cardiac arrest, systolic
blood pressure <90 mmHg with heart rate >100 bpm, treatment with oral anticoagulants,
or major surgery/trauma/bleeding within the last month.

o Treatment Groups: Patients were randomized 1:1:1 to one of three groups:
o Zalunfiban 0.110 mg/kg
o Zalunfiban 0.130 mg/kg
o Placebo

» Drug Administration: A single subcutaneous injection was administered at the first point of
medical contact (e.g., in the home, ambulance, or emergency department) prior to
hospitalization and pPCI.

e Endpoints:
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o Primary Efficacy Endpoint: A hierarchical composite of seven clinical events ranked by
severity at 30 days: all-cause death, stroke, recurrent myocardial infarction, acute stent
thrombosis, new-onset or rehospitalization for heart failure, large infarct size, or absence
of these events.

o Primary Safety Endpoint: Incidence of severe or life-threatening bleeding (GUSTO criteria)
at 30 days.

o Follow-up: Participants were followed for 12 months, with follow-up contacts at 30 days and
12 months to record mortality, adverse events, and bleeding events.
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Caption: Experimental workflow for the Phase IIl CELEBRATE clinical trial.
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Protocol 2: Phase lla, Open-Label, Dose-Escalation
Study (CEL-02)

o Objective: To assess the pharmacodynamics (PD), pharmacokinetics (PK), and tolerability of
three escalating, weight-adjusted doses of Zalunfiban in STEMI patients undergoing pPCI.

o Study Design: A prospective, open-label, single-center, dose-escalation study.

o Patient Population: 27 adult STEMI patients presenting within 6 hours of symptom onset
planned for pPCI.

o Treatment Groups: Patients received one of three escalating doses in sequential cohorts:
o Cohort 1: 0.075 mg/kg (n=8)
o Cohort 2: 0.090 mg/kg (n=9)
o Cohort 3: 0.110 mg/kg (n=10)

o Drug Administration: A single subcutaneous injection of Zalunfiban was administered in the
cardiac catheterization lab approximately 10-15 minutes prior to vascular access for the
initial angiogram.

e Endpoints & Measurements:

o Primary PD Endpoint: High-grade (=77%) inhibition of platelet function at 15 minutes post-
administration, measured by the VerifyNow iso-TRAP assay.

o PK/PD Sampling: Blood samples were collected at 15, 30, 45, 60, 90, 120, 180, and 240
minutes after drug administration to assess Zalunfiban concentration and platelet
inhibition.

o Angiographic Assessment: A post-hoc analysis evaluated the dose-dependent relationship
between Zalunfiban and angiographic indices, including coronary and myocardial blood
flow (TIMI flow) and thrombus burden at the initial angiogram.
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o Safety: Monitoring for injection site reactions, bleeding events (hematomas), and
thrombocytopenia within 72 hours.

Summary and Future Directions

Zalunfiban represents a significant development in the pre-hospital management of STEMI.
The Phase Il CELEBRATE trial demonstrated that early administration at first medical contact
improves clinical outcomes at 30 days without a significant increase in severe bleeding. The
rapid onset and short duration of action are key features designed to bridge the critical gap
between STEMI diagnosis and definitive reperfusion with pPCI. Following the positive results, a
marketing authorization application to the U.S. Food and Drug Administration (FDA) is planned.
Further research will likely focus on real-world evidence, long-term outcomes beyond 12
months, and its application in specific patient subgroups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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